1-methyl-6-oxo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a small molecule identified as a potential antagonist of constitutively active Gsα proteins. [, ] These proteins are implicated in various human diseases, including McCune-Albright Syndrome (MAS) and certain endocrine tumors. [, ]
While the precise mechanism of action is yet to be fully elucidated, 1-methyl-6-oxo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is hypothesized to bind to a specific region near the R231 residue of Gsα. [, ] This binding potentially interferes with the constitutive activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. [, ] This mechanism is suggested to be distinct from the actions of compounds that target downstream components of the Gsα signaling pathway. []
The primary application of 1-methyl-6-oxo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide, as identified in the provided literature, is in scientific research exploring potential treatments for diseases associated with constitutively active Gsα. [, ] Specifically, this compound shows promise as a lead compound for developing drugs targeting MAS and certain endocrine tumors. [, ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: